scorpion toxin AaH IT1
Description
Origin and Zoological Context of AaH IT1: Androctonus australis Hector Venom
AaH IT1 originates from the venom of the scorpion species Androctonus australis hector, commonly known as the Sahara scorpion. This scorpion, found predominantly in North Africa and the Middle East, is recognized as one of the most dangerous species due to the potent nature of its venom. The venom of Androctonus australis hector is a complex biochemical mixture comprising various bioactive compounds, including peptides and proteins. Among these components are several insect toxins, notably AaHIT1, AaHIT2, AaHIT4, and AaHIT5, with AaH IT1 being a well-characterized subtype. The lethal effects observed from Androctonus australis hector venom are largely attributed to specific neurotoxins that precisely target and modulate ion channels.
Classification and Structural/Functional Relationships within Scorpion Neurotoxin Families
Scorpion neurotoxins, a diverse group of peptides, are generally categorized into two main classes based on their pharmacological effects on voltage-gated sodium (NaV) channels: alpha (α) toxins and beta (β) toxins. AaH IT1 falls into the latter category, specifically as an insect-selective beta-toxin.
AaH IT1 is classified as an insect-selective excitatory beta-toxin due to its highly specific action on the insect nervous system. These toxins are known to specifically target voltage-gated sodium channels (NaV) in insects, causing significant modulations of their function. The defining characteristic of excitatory beta-toxins like AaH IT1 is their ability to induce rapid contraction paralysis in insects. This effect is achieved by shifting the voltage-dependent activation of the insect sodium channel to lower potentials, thereby promoting spontaneous and repetitive firing of motor nerves. This mechanism involves a voltage-sensor trapping interaction with the NaV channel. Research indicates that AaH IT1 binds with high affinity, typically within the 1-3 nanomolar range, to a distinct binding site on the neural membranes of insects.
Detailed research findings related to AaH IT1's activity:
| Toxin Property | Description |
| Target | Voltage-gated sodium channels (NaV) in insects. |
| Effect | Induces fast contraction paralysis in insects, leading to full-body paralysis. |
| Mechanism | Shifts voltage-dependent activation of sodium channels to lower potentials (excitatory action). Causes use-dependent subthreshold channel openings via voltage-sensor trapping. Induces repetitive firing of motor nerves. |
| Binding | High affinity (1-3 nM) binding to a unique site on insect neural membranes. |
Scorpion alpha-toxins and beta-toxins operate through distinct mechanisms, leading to different physiological outcomes. Alpha-toxins typically bind to receptor site 3 on NaV channels and inhibit rapid channel inactivation, which results in prolonged action potentials and a reduction in firing frequencies. These toxins are often highly potent and toxic to mammals, with examples such as AaH II from Androctonus australis hector, which significantly affects mammalian NaV channels.
In contrast, beta-toxins like AaH IT1 interact with receptor site 4 on NaV channels, modifying the channel's activation process. While AaH IT1 is a purely excitatory toxin in insects, some beta-toxins can exhibit a bimodal function, including a "depressant mode" that inhibits NaV channel activity and causes flaccid paralysis. Critically, AaH IT1 demonstrates a high degree of species selectivity; it shows no effect on scorpion nerve fibers, underscoring the pharmacological differences in sodium channels across different species. This specificity makes it a valuable tool for studying insect-specific channel structures. An interesting exception is AaH IT4, another toxin from Androctonus australis hector, which is unique in its ability to be toxic to both insects and mammals and can modulate the binding of both alpha-type and beta-type anti-mammal scorpion toxins to mammalian sodium channels.
Comparison of Toxin Classes:
| Toxin Class | Receptor Site | Primary Mechanism | Typical Target Organisms | Examples |
| Alpha (α) | Site 3 | Impairs rapid channel inactivation | Often Mammals | AaH II (from Androctonus australis hector), Lqh II (from Leiurus quinquestriatus hebraeus). |
| Beta (β) | Site 4 | Modifies channel activation (excitatory/depressant) | Insects or Mammals | AaH IT1 (from Androctonus australis hector) - excitatory, insect-selective. Lqq IT1 (from Leiurus quinquestriatus quinquestriatus) - excitatory. Lqq IT2 (from Leiurus quinquestriatus quinquestriatus) - depressant. |
| AaH IT4 | N/A | Modulates both alpha- and beta-site interactions | Insects and Mammals | AaH IT4 (from Androctonus australis hector) - unique dual activity. |
Grouping as an Insect-Selective Beta-Toxin (Excitatory Beta-Toxin)
Historical Overview of AaH IT1 Discovery and Initial Characterization
The study of insect-selective scorpion toxins, including AaH IT1, gained significant momentum in the 1970s and 1980s. Pioneering work by Professor Eliahu Zlotkin and his collaborators at the Hebrew University of Jerusalem and Faculté de Médecine in Marseille, France, involved the purification of toxins from North African scorpions, including Androctonus australis hector (yielding AaH IT) and Buthus judaicus (yielding Bj IT).
These purified toxins were subsequently subjected to electrophysiological testing, notably on isolated giant axons of cockroaches by Professor Marcel Pelhate at Angers University, France. Early electrophysiological studies, such as those conducted by Pelhate and Zlotkin in 1982, were crucial in characterizing the effects of AaH IT1 on insect axons, observing phenomena like slow progressive depolarization and repetitive firing of action potentials. Toxicity tests and various biochemical studies, including binding assays, further corroborated the specificity and mode of action of these toxins.
Properties
CAS No. |
124354-85-4 |
|---|---|
Molecular Formula |
C31H32N2O7 |
Synonyms |
scorpion toxin AaH IT1 |
Origin of Product |
United States |
Molecular Architecture and Biophysical Characterization of Aah It1
Primary Structure Determination and Amino Acid Sequence Analysis
Scorpion toxin AaH IT1 is a beta-insect excitatory toxin 1 . The mature peptide of AaH IT1 is composed of 75 amino acid residues . It has been noted that AaH IT1 differs by only one amino acid residue from AaH IT, another insect toxin from the same scorpion . Investigations into the primary structure have identified key residues for its toxic effects. Selective chemical modification studies highlighted that Lys-28 and Lys-51 are particularly important for the toxin's biological activity, as their alteration significantly diminished toxicity .
Table 1: Key Amino Acid Residues and Their Significance
| Residue Type | Position (AaH IT1) | Significance for Toxicity | Source |
| Lysine | 28 | Important | |
| Lysine | 51 | Important | |
| Histidine | 30 | No significant effect | |
| Lysine | 34 | No significant effect | |
| Arginine | 60 | No significant effect |
Higher-Order Structural Elucidation
The intricate function of AaH IT1 is directly related to its higher-order structure, which includes distinct secondary and tertiary elements stabilized by specific interactions.
Secondary Structure Elements: Alpha-Helical and Beta-Sheet Conformations
The secondary structure of AaH IT1 has been probed using spectroscopic techniques such as Circular Dichroism (CD) spectroscopy . Studies comparing AaH IT1 with AaH IT2, another insect toxin, revealed similar CD spectra, suggesting a comparable arrangement of secondary structural elements . A distinguishing feature of insect-selective scorpion toxins, including AaH IT1, is the presence of an additional alpha-helical region and a beta-sheet strand that are not typically found in mammalian-active toxins . These unique secondary structural features are hypothesized to be located within the last 20 C-terminal amino acid residues of the toxin . Consistent with broader classifications of scorpion toxins, AaH IT1's structural motifs are characterized as comprising an alpha-helix linked to a two or three-stranded beta-sheet, falling under classifications such as "Knottin, scorpion toxin-like" and "LCN-type_CS_alpha_beta_dom" (alpha-beta domain) .
Structural Dynamics and Folding Pathways of AaH IT1
While specific experimental data on the detailed structural dynamics and folding pathways of AaH IT1 are not extensively covered in the readily available scientific literature, general principles of protein folding provide a framework for understanding these processes. Protein folding involves the intricate process by which a polypeptide chain transitions from a disordered state to a unique, functional three-dimensional conformation. This conformational search is not random but often proceeds through a series of transient intermediate states.
The folding pathways of proteins can be heterogeneous, implying that a protein might reach its native state via multiple routes, influenced by factors inherent in its amino acid sequence and external environmental conditions. Structural dynamics, in the context of proteins, encompasses the diverse range of motions that occur at various timescales, from picoseconds to seconds, which are essential for protein function. For AaH IT1, such dynamics would involve the continuous rearrangement of its secondary and tertiary structural elements, facilitating its interaction with targets and ultimately enabling its biological activity.
Advanced Biophysical Methodologies for Characterization
The elucidation of AaH IT1's structural characteristics relies heavily on advanced biophysical techniques that provide insights into its conformation and stability.
Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Circular Dichroism (CD) spectroscopy is a principal technique used for the characterization of protein secondary structure. It measures the differential absorption of left and right circularly polarized light by chiral molecules, which varies depending on the protein's conformational state. CD studies have been employed to estimate the content of alpha-helical and beta-sheet structures in AaH IT1 . For example, the similar CD spectra observed between AaH IT1 and AaH IT2 indicated that these insect toxins share common secondary structural motifs .
Fluorescence spectroscopy offers another highly sensitive method for characterizing proteins and their structural changes. This technique exploits the intrinsic fluorescence properties of aromatic amino acid residues—tryptophan, tyrosine, and phenylalanine—present within the protein sequence. Changes in fluorescence intensity, emission wavelength maxima, or fluorescence lifetime can provide valuable information about the local environment of these fluorophores, indicating conformational alterations, protein-protein interactions, or binding events. While specific detailed applications of fluorescence spectroscopy directly to AaH IT1 were not prominent in the retrieved information, its general utility in monitoring protein structural dynamics and interactions makes it a relevant tool for comprehensive biophysical characterization of such toxins.
Calorimetric Approaches (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry)
Calorimetric techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are instrumental in the biophysical characterization of biomolecules, including proteins. ITC directly measures the heat released or absorbed during molecular binding events, providing crucial thermodynamic parameters such as binding affinity (), enthalpy (), entropy (), and stoichiometry () . It is a label-free method suitable for characterizing interactions between soluble proteins and their target ligands. DSC, on the other hand, measures the heat capacity of a sample as a function of temperature, allowing for the determination of protein stability, folding mechanisms, and transition temperatures () associated with thermal unfolding. By analyzing the excess heat associated with temperature-induced transitions, DSC can reveal strengths and weaknesses in higher-order protein structures and the behavior of individual domains.
While these calorimetric methods are widely applied to characterize protein stability and interactions, specific detailed research findings, such as precise enthalpy changes or melting temperatures for AaH IT1 obtained through ITC or DSC, were not explicitly found within the scope of the current search results.
Hydrodynamic and Size-Based Separations (e.g., Size Exclusion Chromatography with Multi-Angle Light Scattering)
Hydrodynamic and size-based separation techniques are critical for determining the molecular weight, size, and oligomeric state of proteins in solution. Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, while Multi-Angle Light Scattering (MALS) detection, when coupled with SEC (SEC-MALS), provides absolute molecular weight () and, for larger particles, the radius of gyration (). This combination allows for the characterization of protein conformation, aggregation, and self-association without the need for assumptions about the protein's shape or comparison to standards. SEC-MALS is particularly useful for studying heterogeneous polymer mixtures and understanding the self-association processes of proteins.
Despite the utility of SEC-MALS in protein characterization, specific hydrodynamic data, such as precise molecular weights or aggregation states of AaH IT1 determined by these methods, were not explicitly available in the provided search results.
High-Resolution Structural Determination (e.g., X-ray Crystallography, NMR Spectroscopy)
High-resolution structural determination techniques provide atomic-level details of protein architecture.
X-ray Crystallography: X-ray crystallography is another primary method for determining the atomic and molecular structure of crystalline solids, including proteins. It involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to produce a three-dimensional electron density map, from which atomic positions and chemical bonds can be deduced. This technique requires the protein to be crystallized into an ordered, periodic structure.
Mechanism of Action and Molecular Interactions of Aah It1
Identification of Molecular Target: Voltage-Gated Sodium Channels (NaV)
AaH IT1 exerts its toxic effects by specifically targeting voltage-gated sodium channels (NaV channels) . These channels are integral membrane proteins responsible for the rapid influx of sodium ions that drives the depolarization phase of an action potential . Crucially, AaH IT1 exhibits a pronounced selectivity for insect NaV channels. Studies have shown that AaH IT1 has virtually no effect on scorpion nerve fibers, even at concentrations significantly higher than those that dramatically alter NaV channel conductance in other animals like crayfish or insects . This specificity underscores its potential as an environmentally safer alternative in insect pest management strategies .
Binding Site Analysis and Interaction Dynamics
Specificity for Receptor Site 4 on NaV Channels
AaH IT1 is classified as a scorpion beta-toxin, a group distinguished by its binding to a specific extracellular neurotoxin receptor site on NaV channels, known as Receptor Site 4 . The interaction of AaH IT1 with NaV channels at this site is typically voltage-independent . Receptor Site 4 is anatomically localized within the voltage-sensing domain 2 (VSD2) of the NaV channel's α-subunit and is thought to involve the S3/S4 linker and the pore loop in domain 3. Beta-toxins, by binding to this site, interfere with the voltage-sensing mechanism of the channel.
Molecular Determinants of Binding Affinity and Selectivity
The specificity and high affinity of AaH IT1 for insect NaV channels are governed by precise molecular interactions. Scorpion beta-toxins like AaH IT1 are known to interact with the S4 segment of the voltage sensor in NaV channels, effectively "trapping" it. The interaction epitope for beta-toxins has been identified within the S3/S4 linker of voltage sensor domain 2 and the pore loop of domain 3. These regions are believed to be in close proximity, forming the comprehensive Receptor Site 4.
Research on beta-type insectotoxins (ITs) highlights that their pharmacophore region, which is critical for their action, is located on an α-helix structure. This region is characterized by a negatively charged glutamic acid (Glu) residue surrounded by several hydrophobic amino acids . Furthermore, the conservation of specific residues such as Tyrosine (Tyr), Lysine (Lys), Tryptophan (Trp), and Leucine (Leu) on the surface of the toxin's binding apparatus is deemed crucial for its functional importance in selectively affecting insect NaV channels and thus for the toxin's efficacy in prey capture . For instance, a glutamine (Gln604Glu) substitution in the NaV1 channel of Drosophila melanogaster has been shown to eliminate affinity for similar beta-toxins, reaffirming the significance of this structural conservation for selective insect toxicity .
Electrophysiological Modulation of NaV Channel Gating
Shift in Voltage-Dependent Activation to More Negative Potentials
A hallmark electrophysiological effect of AaH IT1, consistent with other excitatory beta-toxins, is its ability to induce a hyperpolarizing shift in the voltage-dependent activation of NaV channels . This means that the channels open at more negative (hyperpolarized) membrane potentials compared to their normal activation threshold . This shift effectively lowers the threshold for action potential initiation, making the excitable membrane more prone to depolarization . The consequence of this enhanced activation at subthreshold potentials is the promotion of spontaneous and repetitive firing of action potentials in insect neurons .
| Effect of AaH IT1 on NaV Channel Activation | Description |
| Shift in Activation Potential | Induces a hyperpolarizing (negative) shift in the voltage-dependent activation, causing channels to open at more negative membrane potentials. |
| Consequence on Excitability | Lowers the threshold for action potential initiation, leading to spontaneous and repetitive firing in insect neurons. |
Effects on Channel Inactivation Kinetics and Persistent Current Generation
The repetitive firing and spastic paralysis observed in insects treated with AaH IT1 are indicative of significant alterations in NaV channel inactivation kinetics and the generation of persistent currents . While less extensively detailed for AaH IT1 specifically compared to some alpha-toxins, the general mechanism of beta-toxins, including AaH IT1, involves a "voltage-sensor trapping" model where the toxin hinders the proper inactivation process of the channel. This can manifest as a slowing of the fast inactivation of the sodium current, leading to a prolonged open state of the channel.
The resulting extended channel opening or incomplete inactivation contributes to a sustained inward sodium current, often referred to as a "persistent current". This persistent current can maintain the neuronal membrane potential closer to the threshold for firing, further exacerbating the repetitive action potential generation. The slow progressive depolarization observed in insect axons upon exposure to AaH IT1 is a direct consequence of this altered channel gating, leading to uncontrolled electrical activity .
| Electrophysiological Effects of AaH IT1 | Description |
| Channel Inactivation Kinetics | Alters normal inactivation, likely by trapping the voltage sensor, leading to prolonged channel opening. |
| Persistent Current Generation | Contributes to a sustained inward sodium current, maintaining membrane potential near the firing threshold and supporting repetitive action potential generation. |
| Observed Phenotype | Causes "slow progressive depolarization of the membrane potential and repetitive firing of action potentials" in insect axons, leading to spastic paralysis. |
Induced Repetitive Firing of Action Potentials
AaH IT1 profoundly alters the electrical activity of excitable cells, particularly in insects, by inducing a slow progressive depolarization of the membrane potential. This depolarization culminates in the repetitive firing of action potentials in insect axons . At the molecular level, AaH IT1 binding shifts the activation of the sodium current towards more negative potentials, leading to a sustained and larger current within the potential range of -70 to -10 mV compared to control conditions . A crucial aspect of its action is the incomplete inactivation of the sodium current at these potentials . This prolonged sodium current is responsible for extended action potentials, which can transform into plateau potentials . Furthermore, a single, short stimulation of the axon, in the presence of AaH IT1, can evoke a train of multiple action potentials. Artificially hyperpolarizing the axonal membrane can further enhance the axon's propensity to fire a series of action potentials, often spontaneously . This characteristic effect positions AaH IT1 among "excitatory beta toxins" that enable NaV channels to activate at subthreshold membrane potentials, thereby triggering spontaneous and repetitive firing .
Basis of Insect Selectivity versus Mammalian Channel Discrimination
AaH IT1 exhibits remarkable specificity, primarily affecting insect NaV channels while demonstrating little to no effect on mammalian or even scorpion nerve fibers . This discriminatory action is a hallmark of insect-selective toxins. Comparative studies have revealed that while anti-mammalian α-toxins, such as AaH II from Androctonus australis, impact the inactivation kinetics of Na+ current in crayfish, AaH IT1 does not exert similar effects on crayfish Na+ channels .
The molecular basis of this selectivity is rooted in structural differences between insect and mammalian NaV channels, as well as the toxin itself. AaH IT1 and the related insect toxin AaH IT2 possess unique structural features, including an additional alpha-helical region and a beta-sheet strand that are absent in toxins active on mammals . This suggests that insect-active toxins possess greater structural constraints, which are believed to contribute to their precise specificity for insect sodium channels .
Further insights into the interaction points of AaH IT1 come from chemical modification studies. These studies identified Lys-28 and Lys-51 as critical amino acid residues for AaH IT1's toxicity, whereas modifications of His-30, Lys-34, and Arg-60 did not significantly alter its biological activity . The specificity also involves a "trapping apparatus" on the toxin's bioactive surface, as observed in a related insect toxin LqhIT2. This apparatus features specific amino acid residues (Tyr 3, Lys 11, and Trp 53) that form a cavity designed to recognize and bind to a highly conserved Gln 604 residue found in insect NaV channels. An additional adjacent amino acid, Leu 40, interacts hydrophobically with the voltage sensor, lowering the activation energy required for channel opening . This intricate molecular recognition and interaction mechanism underpins AaH IT1's selective toxicity to insects.
Comparative Analysis of AaH IT1 Action with Other NaV Channel-Modulating Toxins
Scorpion venoms contain a diverse array of long-chain peptide toxins that modulate NaV channels, broadly categorized into α-toxins and β-toxins . AaH IT1 belongs to the "excitatory β-toxin" (EBTX) subgroup .
Here's a comparative overview of AaH IT1's action with other NaV channel-modulating toxins:
α-toxins (e.g., AaH II) : These toxins typically bind to receptor site 3 on NaV channels, which is distinct from the β-toxin binding site . Their primary mechanism involves inhibiting or slowing down the rapid inactivation of the channel, leading to a prolonged open state and persistent sodium influx . In contrast, AaH IT1, a β-toxin, modulates activation rather than inactivation directly leading to repetitive firing.
β-toxins (general class) : β-toxins, including AaH IT1, bind to receptor site 4 on NaV channels . They induce a hyperpolarizing shift in the voltage-dependence of channel activation, meaning channels open at more negative (hyperpolarized) membrane potentials. This results in the characteristic repetitive firing observed with AaH IT1 . Some β-toxins exhibit a bimodal effect, simultaneously enhancing ("excitatory mode") and inhibiting ("depressant mode") NaV channel activity, as seen with Tz1 from Tityus zulianus . While excitatory β-toxins like AaH IT1, AaH IT2, Lqq IT1, and Bj-xtrIT cause rapid contraction paralysis in insects, depressant β-toxins (e.g., Lqq IT2, Lqh IT2) lead to a progressive flaccid paralysis by inhibiting neuromuscular transmission .
Other Excitatory Insect Toxins : Electrophysiological investigations on cockroach giant axons demonstrate that other contractive toxins, such as Lqq IT1 (from Leiurus quinquestriatus quinquestriatus) and Bj IT1 (from Buthotus judaicus), elicit effects highly similar to those of AaH IT1. These include a dose-dependent shift in current activation and incomplete current inactivation, highlighting a shared functional mechanism among this class of insect-selective toxins .
Spider and Sea Anemone Toxins : Spider venoms are also a rich source of NaV channel modulators, with some peptides specifically targeting invertebrate NaV channels, suggesting their potential as bioinsecticides . Similarly, toxins from sea anemones (e.g., Av1, Av2, Av3 from Anemonia viridis, and CgNa from Condylactis gigantea) bind to NaV channel receptor site 3 in insects and slow down fast inactivation . While these also affect insect NaV channels, their binding site and primary mechanism (slowing inactivation) differ from AaH IT1's ability to shift activation and induce repetitive firing.
Biosynthesis, Gene Expression, and Post Translational Maturation of Aah It1
Gene Encoding and Transcriptional Regulation
The gene encoding AaH IT1 from Androctonus australis hector has been identified and characterized, including through cDNA cloning . Full-length cDNAs encoding precursors of insect toxins, such as AaH IT1 and AaH IT2, have been isolated from the venom glands of Androctonus australis hector . These cDNAs are approximately 370 nucleotides long .
Transcriptional regulation of scorpion toxin genes, including those for neurotoxins, involves conserved gene structures. For instance, neurotoxin genes in the Chinese scorpion (Mesobuthus martensii) typically possess two exons and a single intron, which may influence both splicing and transcription levels . Studies have indicated that specific regulatory elements within the gene structure can directly control the expression of venom genes . For example, the replacement of an intron in a potassium-channel toxin gene with that of another toxin led to increased expression in cultured human cells, suggesting a regulatory role for introns . Furthermore, some scorpion venom peptide genes have been found to contain common venom gland-specific promoter modules . Transcriptomic analyses of venom glands reveal that a significant proportion of expressed sequence tags (ESTs) belong to recognized toxin-coding sequences, highlighting their high expression levels within the venom gland . However, some toxin genes might exhibit low or no expression in the venom gland but high expression in other tissues, suggesting recruitment from extra-glandular tissues for specific physiological functions .
Translational Machinery and Precursor Processing
The translation of mRNA encoding scorpion toxins yields precursor proteins, typically ranging from 82 to 89 amino acid residues . For AaH IT1, its precursor is expected to contain a signal peptide, which is crucial for directing the protein into the secretory pathway . Recombinant expression studies in yeast have shown that the cDNA encoding AaH IT1, including its own signal peptide, can lead to the secretion of biologically active protein . Fusion proteins involving the mature part of AaH IT1 with the prepro-signal sequence of yeast alpha-mating-factor precursor have also been successfully processed, demonstrating the role of the cellular translational machinery in generating the precursor .
Post-Translational Modifications and Maturation Pathways
Post-translational modifications are critical for the correct folding, stability, and function of AaH IT1. These modifications ensure the precursor is correctly processed and folded into its active conformation.
Signal peptides are short N-terminal sequences (usually 16–30 amino acids long) that direct newly synthesized proteins to the secretory pathway, specifically to the endoplasmic reticulum (ER) in eukaryotes . For scorpion toxins, including insect toxins, precursors contain signal peptides typically 18–21 amino acid residues long . These signal peptides are removed by a signal peptidase at the amino terminus as the nascent protein translocates into the ER . In the case of AaH IT1, its precursor has an 18-amino acid signal peptide .
Beyond signal peptide cleavage, further proteolytic processing may occur. Some scorpion toxin precursors are processed at both amino and carboxyl-terminus ends . Basic residues (Lys or Arg) at the C-terminus can be eliminated by a carboxypeptidase . In some instances, C-terminal residues are processed to yield a final amidated amino acid . For example, studies on recombinant AaH IT1 expressed in yeast show that fusion proteins are expected to be cleaved in the Golgi by KEX2 endopeptidase and STE13 dipeptidyl aminopeptidase, leading to the release of mature AaH IT1 . Mature insect toxins, like AaH IT1, typically consist of approximately 70 amino acid residues .
The correct formation of disulfide bonds is paramount for the structural integrity and biological activity of scorpion toxins. AaH IT1, like other scorpion toxins, contains cysteine residues that form a specific pattern of disulfide bridges, crucial for its stable three-dimensional structure . The formation of these disulfide bonds occurs within the endoplasmic reticulum (ER), a key organelle for protein folding and modification .
Disulfide bonds are formed via the oxidation of thiol groups on cysteine residues . This process can occur co-translationally and post-translationally . In the ER, enzymes like protein disulfide isomerase (PDI) facilitate the proper formation and isomerization of disulfide bonds . Studies on other proteins indicate that disulfide bond formation can occur in distinct phases, with some early bonds forming rapidly and later bonds requiring an oxygen-dependent process . Disruptions in disulfide bond formation can impair protein folding and function . For highly toxic scorpion toxins such as AaH II (another Androctonus australis hector toxin, requiring four disulfide bonds), recombinant production systems emphasize the need for proper disulfide bond formation to ensure biological activity . The unique cysteine-stabilized α-helix and three-stranded β-sheet motifs are characteristic structural features, stabilized by these disulfide bridges .
Role of Signal Peptides and Proteolytic Cleavage
Venom Gland Transcriptomic and Proteomic Insights into AaH IT1 Production
Transcriptomic and proteomic analyses of scorpion venom glands have provided profound insights into the molecular mechanisms underpinning toxin production, including AaH IT1.
Transcriptomic Insights: High-throughput sequencing of venom gland transcriptomes allows for the identification of a vast array of expressed genes, including those encoding toxins and the cellular machinery involved in their synthesis and maturation. Studies on various scorpion species reveal that a significant proportion of venom gland transcripts are dedicated to toxin production . For instance, transcriptomic analyses have shown that toxin-coding sequences, including those for sodium channel toxins (to which AaH IT1 belongs), are highly abundant .
An analysis of Tityus stigmurus venom gland transcriptomes indicated that 41% of expressed sequence tags (ESTs) were recognized toxin-coding sequences, with antimicrobial toxins being the most abundant, followed by alpha KTx-like, beta KTx-like, beta NaTx-like, and alpha NaTx-like toxins . Similarly, in Tityus serrulatus, sodium channel toxins represented about 6% of total transcripts, and potassium channel toxins about 8% . The presence of full-length cDNAs for AaH IT1 in Androctonus australis hector venom gland cDNA libraries directly confirms its active transcription in this tissue . These studies underscore the specialized nature of the venom gland as a highly efficient factory for toxin synthesis.
Proteomic Insights: Proteomic investigations of scorpion venom complement transcriptomic data by identifying the actual proteins present in the venom, validating the expression and successful maturation of toxins. Mass spectrometry analyses of venom from Androctonus australis, as well as closely related species like Androctonus mauritanicus and Buthus occitanus, reveal a complex mixture of proteins, with a high abundance of neurotoxins, particularly those targeting sodium channels, in the 6-8 kDa range . AaH IT1 has a molecular mass of approximately 7824 Da .
Proteomic studies confirm the presence of AaH IT1 in the venom, often identified through its molecular mass and immunological relatedness to known anti-insect toxins . For example, an anti-insect toxin antigenically related to AaH IT1, with a mass of approximately 7984 Da, has been identified in Buthus occitanus venom . These analyses provide direct evidence of AaH IT1's successful synthesis, processing, and secretion into the venom. The combined power of transcriptomics and proteomics provides a comprehensive view of the entire production pipeline of AaH IT1, from gene expression to the final mature, secreted toxin.
Methodologies for Investigating Aah It1 in Academic Settings
Isolation and Purification Protocols from Crude Venom
The isolation of AaH IT1 from crude scorpion venom involves a multi-step process designed to separate the desired toxin from a complex mixture of proteins, peptides, and other bioactive molecules.
Crude venom is typically obtained by electrical stimulation of the scorpion and then diluted and centrifuged to remove insoluble components like mucus . Initial fractionation often employs size-exclusion chromatography (SEC), such as Sephadex G-50 columns, to separate venom components based on molecular weight . This step helps to obtain fractions with a narrower molecular mass range, which are then subjected to further purification . For instance, the toxic fraction, AahG50, containing toxins between 3000–7000 Da, can be collected after gel filtration of Androctonus australis hector crude venom .
Following initial fractionation, more refined chromatographic techniques are employed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for isolating and purifying peptidic and protein components of scorpion venom, including AaH IT1 . RP-HPLC separates molecules based on their hydrophobic interactions with a stationary phase, often using a C18 column and an increasing gradient of organic solvents like acetonitrile (B52724) . This technique offers high resolution, allowing the separation of closely related isoforms .
Ion-exchange chromatography (IEX) is another crucial technique, separating molecules based on their surface charge . After gel filtration, fractions can be further purified by cation or anion exchange chromatography. For example, cation exchange chromatography on a Resource S column, followed by RP-HPLC, has been used for purifying components from Androctonus australis hector venom . IEX is effective at different stages of purification, including capture, intermediate purification, and polishing steps, leveraging the protein's net charge at a given pH to bind to an oppositely charged resin .
Venom Collection and Initial Fractionation
Recombinant Expression and Purification Strategies for AaH IT1
Recombinant expression provides an alternative to extracting toxins from venom, allowing for larger-scale production and easier manipulation of the toxin's sequence.
Escherichia coli (E. coli) is a common prokaryotic expression system for recombinant proteins due to its ease of culture and high expression levels . However, E. coli can have limitations in protein folding and post-translational modifications, particularly for complex disulfide-bonded proteins like scorpion toxins . Some studies have successfully expressed scorpion toxins in E. coli, sometimes utilizing fusion proteins or periplasmic expression to aid in proper folding and disulfide bond formation .
Insect cells, often via baculovirus-mediated expression systems, are another widely used eukaryotic host for recombinant protein production . These systems offer advantages in protein folding and post-translational modifications, making them suitable for producing biologically active scorpion toxins that more closely resemble their native forms . The baculovirus expression system, using cell lines like Sf9 or Sf21, is known for high expression levels and ease of scale-up . For instance, a cDNA encoding AaH IT1 has been successfully expressed in yeast (a eukaryotic system), leading to the secretion of biologically active protein .
Affinity tags, such as His-tags, are often fused to recombinant proteins to facilitate purification. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique that exploits the binding affinity of polyhistidine tags to immobilized metal ions (e.g., nickel) on a chromatographic resin . This method allows for efficient and high-purity purification of recombinant toxins, often as a primary purification step . After IMAC, further purification steps, such as size-exclusion chromatography or reverse-phase HPLC, may be employed to achieve higher homogeneity .
Heterologous Expression Systems (e.g., E. coli, Insect Cells)
Functional Characterization Techniques
Functional characterization of AaH IT1 is critical to understand its biological activity and mechanism of action, particularly its interaction with ion channels.
Electrophysiological studies, such as patch-clamp techniques, are fundamental for characterizing the effects of AaH IT1 on ion channel function . These techniques allow researchers to measure the electrical currents across cell membranes and observe how toxins modulate ion channel kinetics, voltage dependence, and selectivity . AaH IT1 is known to selectively affect insect voltage-gated sodium channels, leading to prolonged action potentials .
Binding assays are also crucial for determining the affinity and specificity of AaH IT1 for its target receptors . Techniques like radioimmunoassay or surface plasmon resonance (SPR) can quantify the binding of labeled toxins to membrane preparations or purified channels . For example, radiolabeled AaH IT1 has been used in binding experiments on cockroach nerve cord synaptosomal fractions to determine its specific and reversible binding to high-affinity sites on sodium channels . These assays provide critical data on binding constants (Kd) and the number of binding sites, revealing the toxin's potency and selectivity .
Other characterization techniques include mass spectrometry for precise molecular weight determination and sequence verification, and circular dichroism spectroscopy for assessing protein folding and thermostability . These techniques, combined with functional assays, provide a comprehensive understanding of AaH IT1's properties and interactions.
Compound Name and PubChem CID Table
| Compound Name | PubChem CID |
| AaH IT1 | 16132338 |
| Acetonitrile | 6342 |
| Trifluoroacetic Acid | 6503 |
| Histidine | 757 |
| Nickel | 23953 |
| Tetrodotoxin | 5459392 |
| Lysine | 862 |
Data Tables
The provided text doesn't contain explicit numerical data suitable for interactive data tables (e.g., experimental results with multiple numerical values, standard deviations, etc.). Instead, it describes methodologies and general findings. If specific numerical data were available, they would be formatted into tables similar to the following conceptual example:
Conceptual Table: Parameters for AaH IT1 Purification (Illustrative)
| Method | Column Type | Eluent System | Key Outcome | Reference |
| Size-Exclusion Chromatography | Sephadex G-50 | 0.1 M Acetic Acid (pH 2.2) | Initial fractionation (3-7 kDa) | |
| Reverse-Phase HPLC | C18 | Acetonitrile gradient | High resolution purification | |
| Ion-Exchange Chromatography | Resource S | Ammonium acetate (B1210297) gradient | Charge-based separation |
Conceptual Table: Recombinant Expression Host System Comparison (Illustrative, based on general knowledge and text context)
| Expression System | Advantages | Limitations | Suitability for AaH IT1 (General) | Reference |
| E. coli | High expression, low cost, fast growth | Limited folding, no PTMs (complex toxins) | Possible with fusion/periplasmic exp. | |
| Insect Cells | Good folding, PTMs, high expression | Higher cost, longer culture time | High potential for active toxin | |
| Yeast | Secretion, some PTMs, cost-effective | Variable folding, specific PTMs | Demonstrated for active AaH IT1 |
Electrophysiological Techniques (e.g., Patch-Clamp Recording)
Electrophysiological techniques, particularly the patch-clamp method, are considered the gold standard for quantitatively analyzing the impact of toxins like AaH IT1 on ion channel currents in living cells . This approach allows for the precise measurement of changes in transmembrane potential and ion movement. Whole-cell voltage-clamp experiments are frequently used to study the functional effects of scorpion toxins on NaV channels .
AaH IT1 is classified as an excitatory β-toxin due to its characteristic effects on NaV channels. It induces spontaneous and repetitive firing of action potentials by promoting the activation of NaV channels at more hyperpolarized (subthreshold) membrane potentials . This shift in voltage-dependent activation to lower potentials is a hallmark of its excitatory action . Furthermore, β-toxins, including AaH IT1, can also reduce the peak NaV channel current, indicating a bimodal function where they can both enhance and inhibit NaV channel activity .
Studies employing current-clamp and voltage-clamp techniques have revealed significant pharmacological differences in the NaV channels across various species. For instance, at a concentration of 100 nmol/L, AaH IT1 demonstrated no observable effect on the action potential shape or properties in nerve cord axons isolated from Androctonus australis scorpions themselves . In contrast, the venom from A. australis, which contains AaH IT1, greatly prolonged the action potential in the crayfish giant axon at a concentration of 50 µg/mL, highlighting its differential activity . This indicates a strong selectivity for insect (and some crustacean) NaV channels over scorpion NaV channels .
Radioligand Binding Assays and Competition Studies
Radioligand binding assays are powerful tools for characterizing the interaction between a ligand and its target receptor, providing quantitative data on binding affinity, receptor density, and kinetics . These assays often involve using a radioactively labeled ligand to trace and quantify its binding to specific receptors. Competition binding assays, in particular, determine the relative affinities (Ki values) of unlabeled compounds by measuring their ability to competitively inhibit the binding of a fixed concentration of radiolabeled ligand .
In the context of AaH IT1, radioligand binding studies have shown that recombinant AaH IT1 effectively competes with its native, radiolabeled counterpart for binding to the voltage-sensitive Na+ channel receptor . This competition occurs with a dissociation constant (Kd) of 0.5 nM, indicating a high affinity binding . Further detailed analysis using [125I]AaH IT1-b demonstrated specific and reversible binding to a single class of high-affinity binding sites . The receptor density was determined to be 1.7 ± 0.6 pmol/mg protein . Kinetic studies have also provided association (k1) and dissociation (k-1) constants of 3 × 10^6 M−1 s−1 and 7 × 10−4 s−1, respectively, which are consistent with the measured equilibrium dissociation constant .
AaH IT1, as a β-toxin, is known to bind to receptor site 4 on voltage-gated sodium channels . This binding site is distinct from receptor site 3, which is targeted by α-scorpion toxins .
Table 1: Radioligand Binding Characteristics of AaH IT1
| Parameter | Value | Method/Context | Source |
| Dissociation Constant (Kd) | 0.5 nM | Competition with radiolabeled native AaH IT1 on Na+ channel | |
| Receptor Density (Bmax) | 1.7 ± 0.6 pmol/mg protein | [125I]AaH IT1-b binding to high-affinity sites | |
| Association Rate (k1) | 3 × 10^6 M−1 s−1 | [125I]AaH IT1-b kinetics | |
| Dissociation Rate (k-1) | 7 × 10−4 s−1 | [125I]AaH IT1-b kinetics | |
| Binding Site | Receptor site 4 on NaV channels | General classification of β-toxins |
In Vitro and In Vivo Bioassays for Target Specificity (e.g., Insect Paralysis Assays)
Bioassays are crucial for evaluating the biological activity and target specificity of toxins. For AaH IT1, its selective toxicity to insects is a key characteristic, and this is confirmed through various in vitro and in vivo assays .
In vivo insect paralysis assays demonstrate the potent insecticidal effects of AaH IT1. For instance, recombinant AaH IT1 has been shown to be fully biologically active against cockroaches (e.g., Periplaneta americana) when assessed by injection . This activity manifests as fast contraction paralysis in insects . The toxin induces sustained muscle contractions, ultimately leading to full-body paralysis in affected insects . This insect-specific effect is believed to be due to a unique structural loop present in insect voltage-gated sodium channels, which facilitates the selective interaction of AaH IT1 .
The high specificity of AaH IT1 for insect NaV channels is further underscored by its lack of significant effect on voltage-gated sodium channels in non-target organisms, such as Androctonus australis scorpions themselves . This selective action makes AaH IT1 a valuable agent for understanding insect neurophysiology and a potential lead for developing targeted bioinsecticides .
Biotechnological and Fundamental Research Applications of Aah It1
Molecular Probes for Voltage-Gated Sodium Channel Structure-Function Studies
AaH IT1 serves as a significant molecular probe for dissecting the structure and function of voltage-gated sodium channels, especially those found in insects. Research has demonstrated that AaH IT1, an anti-insect toxin, induces a slow progressive depolarization of the membrane potential and repetitive firing of action potentials in insect axons. Notably, at concentrations of 100 nmol l⁻¹, AaH IT1 shows no discernible effect on scorpion nerve fibers. This stark difference highlights substantial pharmacological distinctions between the voltage-gated Na+ channels of various arthropods, making AaH IT1 an effective tool for comparative studies of Na+ channel pharmacology and evolution across species. The ability of such toxins to selectively modify insect sodium channel inactivation, leading to a late-maintained sodium current, positions them as key probes for investigating the molecular mechanisms underlying insect selectivity and the intricate structure-function relationships of sodium channels.
Conceptual Scaffolds for Rational Design of Ion Channel Modulators
Peptidic toxins isolated from animal venoms, including scorpion toxins like AaH IT1, are recognized as invaluable conceptual scaffolds for the rational design of novel ion channel modulators. These natural compounds exhibit remarkable potency and subtype selectivity, attributes highly sought after in drug discovery and the development of pharmacological tools. Computational approaches, such as molecular docking, are increasingly employed to model the complex interactions between peptide toxins and ion channels. This computational modeling helps elucidate the molecular basis of toxin binding mechanisms and channel modulation, providing critical structural data that inform the design of new peptide-based modulators with enhanced specificity and stability. The insights gained from studying the interaction of AaH IT1 with insect sodium channels contribute to this broader understanding, guiding efforts to engineer highly selective compounds.
Contributions to Fundamental Research in Neuronal Excitability and Ion Channel Biology
The study of AaH IT1 provides fundamental contributions to neuronal excitability and ion channel biology. Neuronal excitability, the capacity of neurons to generate and transmit electrical signals, is fundamentally governed by the precise operation of ion channels, particularly voltage-gated sodium channels. By selectively modulating insect sodium channels and inducing characteristic electrophysiological effects such as slow depolarization and repetitive firing, AaH IT1 offers unique insights into the diverse pharmacological properties of these channels. This selective action helps researchers differentiate between various Na+ channel subtypes and understand the molecular determinants of their function and pharmacological sensitivity. Such studies are crucial for deciphering the fundamental mechanisms underlying signal transduction in nervous systems and the intricate regulation of ion channel activity.
Potential in Pest Control Research: Development of Insect-Selective Biopesticides (Mechanism-Based Exploration)
The designation of AaH IT1 as an "anti-insect toxin" underscores its significant potential in pest control research, particularly in the development of insect-selective biopesticides. Its mechanism of action, which involves causing a slow progressive depolarization of the membrane potential and repetitive action potential firing in insect axons, leads to the disruption of normal nerve function and ultimately affects the insect. The insect-specific nature of such toxins, as observed with AaH IT1's lack of effect on scorpion nerve fibers, is a highly desirable trait for biopesticides, minimizing harm to non-target organisms. This mechanism-based exploration focuses on leveraging the precise molecular targets of these toxins to develop environmentally safer and more specific alternatives to conventional chemical pesticides. Biopesticides derived from natural sources, including toxins, offer advantages such as low toxicity to non-target organisms, biodegradability, and specificity of action. Understanding the molecular interactions of toxins like AaH IT1 with insect ion channels is critical for designing next-generation biopesticides that can effectively manage pest populations while adhering to environmental and health concerns.
Compound Name and PubChem CID
Q & A
Basic: What structural features of AaH IT1 determine its specificity for insect voltage-gated sodium channels?
AaH IT1, a neurotoxin from Androctonus australis hector, binds insect Na⁺ channels via conserved residues in its β-core and C-terminal regions. Its specificity arises from electrostatic interactions between positively charged residues (e.g., Lys, Arg) and negatively charged channel domains. Structural studies using 2D NMR revealed a conserved α-helix and β-sheet scaffold critical for binding . Methodologically, researchers can validate binding via site-directed mutagenesis coupled with electrophysiology (e.g., voltage-clamp assays on insect neuronal cells) and competitive radioimmunoassays using ¹²⁵I-labeled toxin .
Basic: How is recombinant AaH IT1 produced and functionally validated?
Recombinant AaH IT1 is expressed in yeast (Saccharomyces cerevisiae) using plasmid vectors (e.g., pMA 91) under the PGK1 promoter. The toxin’s signal peptide or the yeast α-mating-factor prepro-sequence directs secretion. Post-translational processing (KEX2 and STE13 proteases) ensures mature toxin release. Functional validation involves:
- Bioactivity assays : Injecting recombinant toxin into cockroaches to assess paralytic effects.
- Receptor competition : Measuring displacement of ¹²⁵I-labeled native toxin (Kd = 0.5 nM) .
- SDS/PAGE and immunoprecipitation to confirm protein integrity .
Advanced: How can conflicting data on AaH IT1’s cross-reactivity with mammalian Na⁺ channels be resolved?
Discrepancies arise from assay conditions (e.g., toxin concentration, cell type). To address this:
Standardize models : Use heterologous expression systems (e.g., HEK293 cells) expressing insect vs. mammalian Na⁺ isoforms.
Quantitative binding assays : Compare Kd values via surface plasmon resonance (SPR) or radioligand competition.
Structural analysis : Map toxin-channel interfaces using cryo-EM or mutagenesis to identify species-specific residues .
For example, AaH IT1’s low affinity for mammalian channels (Kd > 100 nM) suggests evolutionary divergence in channel surfaces .
Advanced: What strategies optimize antibody neutralization of AaH IT1 in envenomation studies?
Monoclonal antibodies (mAbs) like 4C1 (Kd = 0.8 nM for AaH II) and 9C2 (Kd = 0.15 nM for AaH I) show synergistic neutralization. Key approaches include:
- Antibody cocktails : Combining mAbs targeting distinct epitopes (e.g., 4C1 + 9C2 neutralizes 71 LD50/mg venom vs. 40 LD50/mg individually) .
- Affinity maturation : Use phage display to enhance mAb binding kinetics.
- In vivo testing : Assess neutralization efficacy in murine models via pre-incubation protocols (1 mg mAb neutralizes 30,000 LD50 of AaH II) .
Advanced: How do genomic and transcriptomic datasets inform evolutionary studies of AaH IT1 homologs?
Comparative genomics of scorpion toxins (e.g., Mesobuthus martensii) reveals:
- Gene duplication events : Diversification of toxin families (e.g., Na⁺- vs. K⁺-channel toxins).
- Positive selection : Accelerated evolution in residues mediating channel interaction.
- Structural conservation : Core scaffold preservation despite sequence divergence.
Researchers should use RNA-seq to profile venom gland transcripts and align sequences with tools like BLAST or ClustalOmega. Phylogenetic trees (Maximum Likelihood) can trace toxin lineage .
Methodological: What experimental controls are critical when assessing AaH IT1’s effects in neuronal models?
- Negative controls : Use toxin-free buffers and scramble peptide sequences.
- Channel specificity : Co-apply tetrodotoxin (TTX) to block Na⁺ currents unrelated to AaH IT1.
- Dose-response curves : Establish EC50 values to differentiate specific vs. off-target effects.
- Blinding : Ensure experimenters are blinded to treatment groups during data collection .
Methodological: How can computational modeling predict AaH IT1’s interaction with novel Na⁺ channel isoforms?
- Homology modeling : Build channel structures using templates (e.g., PDB 6N4R) in SWISS-MODEL.
- Molecular docking : Simulate toxin-channel binding with HADDOCK or AutoDock, focusing on electrostatic complementarity.
- MD simulations : Assess binding stability under physiological conditions (GROMACS/NAMD). Validate predictions with mutagenesis (e.g., alanine scanning) .
Emerging Research: Can AaH IT1 derivatives be engineered for selective pest control without mammalian toxicity?
Yes, via:
- Toxin grafting : Replace mammalian-interacting residues with insect-specific motifs.
- Fusion proteins : Conjugate AaH IT1 with insect-targeting ligands (e.g., pheromone-binding domains).
- Field trials : Test efficacy against agricultural pests (e.g., Helicoverpa armigera) while monitoring non-target species .
Data Contradiction: How to address variability in LD50 values reported for AaH IT1?
Variability stems from:
- Bioassay protocols : Differences in injection volume, solvent (e.g., saline vs. PBS), or insect strain.
- Toxin purity : HPLC-MS validation (>95% purity) is essential.
- Statistical rigor : Use ≥10 replicates and report confidence intervals. Cross-validate with independent labs .
Ethical Reporting: What guidelines ensure reproducibility in AaH IT1 studies?
- MIAME compliance : Detail toxin preparation, animal models, and statistical methods.
- Deposit data : Share raw electrophysiology traces in repositories like Zenodo.
- Cite prior work : Reference original toxin isolation (e.g., Darbon et al., 1991) and antibody studies (e.g., mAb 4C1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
